3,5-Dicarbethoxydihydrocollidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicarbethoxydihydrocollidine typically involves the reaction of 2,4,6-trimethylpyridine with ethyl chloroformate in the presence of a base such as sodium hydride . The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product . The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
3,5-Dicarbethoxydihydrocollidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pyridine derivatives with altered electronic properties.
Reduction: Saturated pyridine compounds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dicarbethoxydihydrocollidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and other conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dicarbethoxydihydrocollidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dicarbethoxy-2,4,6-trimethylpyridine: Similar structure but with different substitution patterns.
3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethylpyridine: Another dihydropyridine derivative with slight structural variations.
Uniqueness
3,5-Dicarbethoxydihydrocollidine is unique due to its specific substitution pattern and the presence of ethoxycarbonyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
51772-37-3 |
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Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
diethyl 2,4,6-trimethyl-2,3-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h9,11H,6-7H2,1-5H3 |
InChI Key |
GYJVLJCCBCREQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(C(=C1C)C(=O)OCC)C)C |
Origin of Product |
United States |
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